4-tert-Butyl-4'-n-pentylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

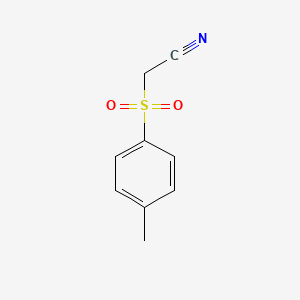

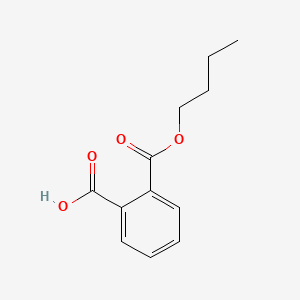

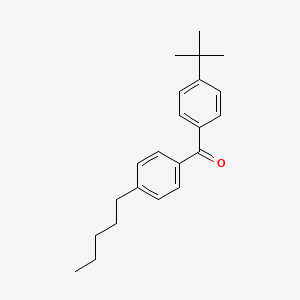

4-tert-Butyl-4’-n-pentylbenzophenone is an organic compound with the formula C22H28O . It has a molecular weight of 308.47 . The compound contains a total of 52 bonds, including 24 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .

Molecular Structure Analysis

The molecular structure of 4-tert-Butyl-4’-n-pentylbenzophenone is quite complex, with a total of 52 bonds. This includes 24 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .Physical And Chemical Properties Analysis

4-tert-Butyl-4’-n-pentylbenzophenone has a molecular weight of 308.47 . More detailed physical and chemical properties such as density, melting point, boiling point, etc., are not available in the current search results.Applications De Recherche Scientifique

Tetranuclear and Pentanuclear Compounds Synthesis

Tetranuclear and pentanuclear compounds of rare-earth metals have been synthesized using Schiff-base proligands, exhibiting potential for magnetic studies and applications due to their unique metal arrangements and magnetic interactions. These compounds show weak ferromagnetic and antiferromagnetic interactions, with some exhibiting single-molecule magnet behavior (Yadav et al., 2015).

Kinetics of Phenol Alkylation

Research on the kinetics of phenol alkylation with tert-butyl alcohol has identified efficient catalytic systems, offering insights into reaction mechanisms and optimization. Such studies are fundamental in the development of chemical synthesis processes, highlighting the importance of tert-butyl groups in enhancing reaction selectivity and efficiency (Elavarasan et al., 2011).

Endocrine Disruptors Detection

The determination of endocrine disruptors in water through derivatization techniques involving tert-butyl groups underscores the relevance of such chemical functionalities in environmental monitoring and safety assessments. This research focuses on improving the sensitivity and specificity of detecting harmful compounds in water sources (Mol et al., 2000).

Excited-State Intramolecular Proton Transfer

Studies on compounds undergoing excited-state intramolecular proton transfer (ESIPT) reactions provide a foundation for understanding the photophysical properties of organic materials. Such research has implications for developing advanced materials for optoelectronics and lighting applications (Zhang et al., 2016).

Oxidation Product Identification in Polyethylene

The identification of oxidation products in polyethylene films, such as those derived from antioxidants containing tert-butyl groups, highlights the importance of chemical stability and degradation pathways in material science. Understanding these processes is crucial for improving the durability and performance of polymeric materials (Daun et al., 1974).

Propriétés

IUPAC Name |

(4-tert-butylphenyl)-(4-pentylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O/c1-5-6-7-8-17-9-11-18(12-10-17)21(23)19-13-15-20(16-14-19)22(2,3)4/h9-16H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIRDNNCGVINKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-Butyl-4'-n-pentylbenzophenone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.